N'-(4-méthyl-1,3-benzothiazol-2-yl)propanehydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

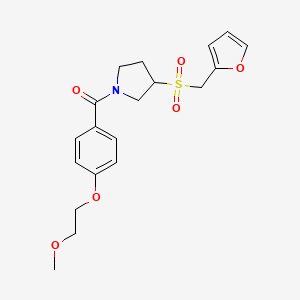

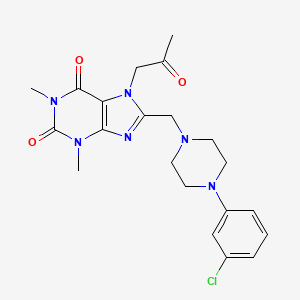

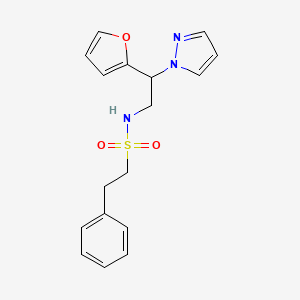

“N’-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide” is a chemical compound with the molecular formula C11H13N3OS . It belongs to a class of compounds known as benzothiazoles, which are heterocyclic compounds containing a benzene fused to a thiazole ring . Benzothiazoles and their derivatives have been studied for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of N’-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide and similar compounds has been described in the literature . The process involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The molecular structure of N’-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The FT-IR spectrum shows peaks at 1270 cm−1 (C–S), 1643 cm−1 (C = N), and 1672 cm−1 (amide C = O), indicating the presence of these functional groups in the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of N’-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide can be inferred from its molecular structure and synthesis. It is likely to be a solid at room temperature, with a melting point of 194–196 °C .

Applications De Recherche Scientifique

- Voies de synthèse: Diverses méthodes de synthèse, notamment le couplage diazoïque, la condensation de Knoevenagel, la réaction de Biginelli, l'hybridation moléculaire, l'irradiation micro-ondes et les réactions multicomposantes en un seul pot, ont été utilisées pour créer ces dérivés .

- Études de docking moléculaire: Certains composés ont été dockés contre l'enzyme cible DprE1 afin d'identifier des inhibiteurs puissants .

- Les dérivés du benzothiazole se sont avérés prometteurs comme agents antimicrobiens. Par exemple, de nouveaux dérivés de 4-(3-aminopropyl)-7-méthoxy-2H-chromén-2-one ont présenté une activité antibactérienne .

- Les composés les plus actifs ont interagi avec des enzymes oxydoréductases, formant des complexes stables enzyme-inhibiteur par le biais d'interactions hydrophobes .

- Le système cyclique du benzothiazole se retrouve dans divers composés naturels et a été utilisé dans :

Activité antituberculeuse

Propriétés antimicrobiennes

Applications biologiques et pharmaceutiques

Activité antitumorale

Mécanisme D'action

Target of Action

The primary target of N’-(4-methyl-1,3-benzothiazol-2-yl)propanehydrazide is the DprE1 protein, which plays a crucial role in the survival and virulence of Mycobacterium tuberculosis . The compound has shown potent inhibitory activity against this target, contributing to its anti-tubercular properties .

Mode of Action

It’s known that the compound’s interaction with dpre1 inhibits the function of the protein, thereby disrupting the survival and proliferation ofM. tuberculosis .

Pharmacokinetics

A study has suggested that the compound and its derivatives have a favorable pharmacokinetic profile .

Result of Action

The primary result of the compound’s action is the inhibition of M. tuberculosis growth. This is achieved through the compound’s interaction with and inhibition of the DprE1 protein, which is vital for the survival and virulence of the bacteria .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N'-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide in lab experiments is its relatively simple synthesis method. N'-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide is also a relatively stable compound, which makes it easy to handle and store. However, one limitation of using N'-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide is its potential toxicity, which could limit its use in certain applications. Additionally, the mechanism of action of N'-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide is not well understood, which could make it difficult to optimize its use in certain applications.

Orientations Futures

There are many potential future directions for research involving N'-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide. For example, further studies could be carried out to better understand the mechanism of action of N'-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide, as well as to optimize its use in various applications. Additionally, N'-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide could be further modified to improve its properties, such as its solubility or toxicity. Finally, N'-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide could be used as a starting point for the development of new compounds with potential applications in various fields, such as medicine or materials science.

Conclusion:

In conclusion, N-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide, or N'-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide, is a chemical compound with potential applications in various scientific research fields. N'-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide can be synthesized relatively easily and has been shown to exhibit a variety of interesting biochemical and physiological effects. While there are some limitations to using N'-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide, there are many potential future directions for research involving this compound.

Méthodes De Synthèse

The synthesis of N'-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide involves the reaction of 4-methylbenzo[d]thiazol-2-amine with propionyl chloride and hydrazine hydrate. The resulting product is then purified and characterized by various analytical techniques, such as NMR spectroscopy and mass spectrometry. The synthesis of N'-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide is relatively straightforward and can be carried out in a laboratory setting.

Analyse Biochimique

Biochemical Properties

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, indicating that they may interact with enzymes, proteins, and other biomolecules involved in the life cycle of Mycobacterium tuberculosis .

Cellular Effects

Benzothiazole derivatives have been shown to exhibit selective cytotoxicity against tumorigenic cell lines , suggesting that they may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzothiazole derivatives have been shown to inhibit the target DprE1, a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This suggests that N’-(4-methyl-1,3-benzothiazol-2-yl)propanehydrazide may exert its effects at the molecular level through similar mechanisms.

Propriétés

IUPAC Name |

N'-(4-methyl-1,3-benzothiazol-2-yl)propanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-3-9(15)13-14-11-12-10-7(2)5-4-6-8(10)16-11/h4-6H,3H2,1-2H3,(H,12,14)(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKQQUPJVWPXDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NNC1=NC2=C(C=CC=C2S1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(Thiophen-2-yl)methyl]carbamoyl}ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2412624.png)

![N-(3-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2412633.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2412639.png)